molecular formula C20H15Cl2F4N5O4 B2951116 1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde O-(2-chloro-6-fluorobenzyl)oxime CAS No. 339101-14-3

1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde O-(2-chloro-6-fluorobenzyl)oxime

Cat. No. B2951116
M. Wt: 536.26
InChI Key: GPGVQOLLRJUXIH-JBQSXSRFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde O-(2-chloro-6-fluorobenzyl)oxime” is a complex organic molecule. It contains a trifluoromethyl group, which is of some importance in the pharmaceutical industry and agrochemicals1. However, specific information about this compound is not readily available in the sources I have access to.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the trifluoromethyl group2. Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound1. However, without specific literature or patents detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups including a pyridinyl group, a pyrimidinecarbaldehyde group, and an oxime group. The trifluoromethyl group attached to the pyridinyl ring would add to the complexity1. However, without a specific 3D structure or more detailed information, a comprehensive molecular structure analysis is not possible.



Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group could potentially undergo various types of reactions including aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, and electrophilic trifluoromethylation1. However, without specific experimental data or literature, it’s difficult to provide a detailed chemical reactions analysis.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect its properties3. However, without specific experimental data, it’s difficult to provide a detailed analysis of its physical and chemical properties.


Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Some trifluoromethyl compounds are considered hazardous4. However, without specific safety data for this compound, it’s not possible to provide a detailed safety and hazards analysis.


Future Directions

The future directions for research on this compound would depend on its potential applications. If it has pharmaceutical or agrochemical applications, future research could focus on improving its synthesis, studying its mechanism of action, or evaluating its safety and efficacy. However, without more information about its potential uses, it’s difficult to speculate on specific future directions1.


properties

IUPAC Name

5-[(E)-(2-chloro-6-fluorophenyl)methoxyiminomethyl]-1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2F4N5O4/c21-13-2-1-3-15(23)12(13)9-35-29-8-11-17(32)30-19(34)31(18(11)33)5-4-27-16-14(22)6-10(7-28-16)20(24,25)26/h1-3,6-8,11H,4-5,9H2,(H,27,28)(H,30,32,34)/b29-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGVQOLLRJUXIH-JBQSXSRFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CON=CC2C(=O)NC(=O)N(C2=O)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CO/N=C/C2C(=O)NC(=O)N(C2=O)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2F4N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde O-(2-chloro-6-fluorobenzyl)oxime

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